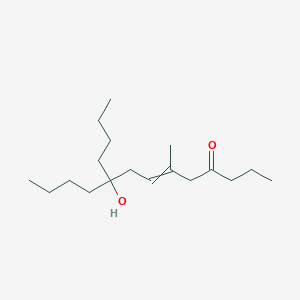

9-Butyl-9-hydroxy-6-methyltridec-6-EN-4-one

Descripción

Propiedades

Número CAS |

651303-26-3 |

|---|---|

Fórmula molecular |

C18H34O2 |

Peso molecular |

282.5 g/mol |

Nombre IUPAC |

9-butyl-9-hydroxy-6-methyltridec-6-en-4-one |

InChI |

InChI=1S/C18H34O2/c1-5-8-12-18(20,13-9-6-2)14-11-16(4)15-17(19)10-7-3/h11,20H,5-10,12-15H2,1-4H3 |

Clave InChI |

CITXLEAZRGDCHO-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(CCCC)(CC=C(C)CC(=O)CCC)O |

Origen del producto |

United States |

Métodos De Preparación

Grignard Reactions

Grignard reactions are often employed to introduce alkyl groups into organic molecules. In the case of synthesizing 9-butyl derivatives, a Grignard reagent can be formed from butyl bromide and magnesium in dry ether. This reagent can then react with appropriate carbonyl compounds to yield the desired alcohols.

Aldol Condensation

Aldol condensation is another critical method used in the synthesis of this compound. This reaction involves the condensation of aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones, which can further undergo dehydration to yield α,β-unsaturated carbonyl compounds. For 9-butyl-9-hydroxy-6-methyltridec-6-EN-4-one, the aldol product can be modified through subsequent reactions to achieve the desired structure.

Hydrolysis and Functional Group Modifications

Following the initial formation of intermediates through Grignard or aldol reactions, hydrolysis may be necessary to introduce hydroxyl groups or modify existing functional groups. The conditions for hydrolysis can vary based on the stability of the intermediates involved.

Detailed Reaction Pathways

The following table summarizes key reaction pathways for synthesizing 9-butyl-9-hydroxy-6-methyltridec-6-EN-4-one:

| Step | Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|---|

| 1 | Grignard Reaction | Butyl bromide + Magnesium | Dry ether | Butyl Grignard reagent |

| 2 | Aldol Condensation | Butyl Grignard + Carbonyl compound | Base (e.g., NaOH) | β-Hydroxy ketone |

| 3 | Dehydration | β-Hydroxy ketone | Heat | α,β-unsaturated carbonyl compound |

| 4 | Hydrolysis | α,β-unsaturated carbonyl | Acidic or basic conditions | Alcohol derivative (final product) |

Análisis De Reacciones Químicas

Tipos de reacciones

9-Butil-9-hidroxi-6-metiltridec-6-en-4-ona sufre varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como el trióxido de cromo (CrO3) o el clorocromato de piridinio (PCC).

Reducción: El compuesto se puede reducir para formar diferentes alcoholes o alcanos utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Los grupos butilo o metilo se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila, utilizando reactivos como haluros de alquilo o sulfonatos.

Reactivos y condiciones comunes

Oxidación: Trióxido de cromo (CrO3), clorocromato de piridinio (PCC), permanganato de potasio (KMnO4)

Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)

Sustitución: Haluros de alquilo, sulfonatos

Principales productos formados

Oxidación: Formación de cetonas o aldehídos

Reducción: Formación de alcoholes o alcanos

Sustitución: Formación de alquenos o alcanos sustituidos

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis :

- The compound serves as an intermediate in the synthesis of complex organic molecules. Its structural characteristics allow for various functionalization reactions, including oxidation and reduction processes.

-

Polymer Chemistry :

- 9-Butyl-9-hydroxy-6-methyltridec-6-EN-4-one can be utilized in the development of polymeric materials. Its hydroxyl group can participate in reactions to form polyols, which are crucial for producing polyurethane foams and coatings.

-

Pharmaceuticals :

- There is potential for this compound in pharmaceutical applications, particularly as a precursor for biologically active molecules. Its hydrophobic nature may enhance the solubility of drugs in lipid-based formulations.

Case Study 1: Polymer Development

A study investigated the use of 9-butyl-9-hydroxy-6-methyltridec-6-EN-4-one in creating polyurethane elastomers. The results demonstrated that incorporating this compound improved the mechanical properties and thermal stability of the resulting polymers compared to traditional polyols.

Case Study 2: Drug Formulation

Research focused on formulating a new drug delivery system using 9-butyl-9-hydroxy-6-methyltridec-6-EN-4-one as a solubilizing agent. The findings indicated enhanced bioavailability and controlled release profiles, showcasing its potential in pharmaceutical applications.

Mecanismo De Acción

El mecanismo de acción de 9-Butil-9-hidroxi-6-metiltridec-6-en-4-ona implica su interacción con objetivos moleculares y vías específicas. El grupo hidroxilo puede formar enlaces de hidrógeno con moléculas biológicas, afectando su estructura y función. Además, los grupos butilo y metilo hidrofóbicos del compuesto pueden interactuar con las membranas lipídicas, alterando sus propiedades e influyendo en los procesos celulares.

Comparación Con Compuestos Similares

Compuestos similares

- 9-Butil-9-hidroxi-7-metiltridec-6-en-4-ona

- 9-Hidroxi-6-(4-metoxi-fenil)-[1,3]dioxolo[4,5-g]croman-8-ona

- 9-Hidroxi-6-(4-metilsulfanil-fenil)-2,3,6,10b-tetrahidro-1H-pirrolo[2,1-a]isoquinolin-5-ona

Singularidad

9-Butil-9-hidroxi-6-metiltridec-6-en-4-ona es único debido a su combinación específica de grupos funcionales y características estructurales. La presencia tanto de un grupo hidroxilo como de un grupo butilo en la cadena principal de trideceno proporciona reactividad química y potencial actividad biológica distintas, diferenciándolo de compuestos similares.

Actividad Biológica

9-Butyl-9-hydroxy-6-methyltridec-6-EN-4-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, synthesizing findings from various studies and highlighting its relevance in pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of 9-butyl-9-hydroxy-6-methyltridec-6-EN-4-one includes a hydroxyl group, a butyl side chain, and a double bond, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological macromolecules, influencing its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds similar to 9-butyl-9-hydroxy-6-methyltridec-6-EN-4-one exhibit significant antimicrobial properties. For instance, certain lactones derived from similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity Type | Target Organisms |

|---|---|---|

| 9-butyl derivatives | Antibacterial | S. aureus, E. coli |

| Lactone analogs | Antifungal | Candida albicans |

Antioxidant Properties

The antioxidant capacity of related compounds has been documented, suggesting that 9-butyl-9-hydroxy-6-methyltridec-6-EN-4-one may also exert protective effects against oxidative stress. Studies have demonstrated that similar structures can scavenge free radicals, thereby reducing oxidative damage in cellular models .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds with structural similarities to 9-butyl-9-hydroxy-6-methyltridec-6-EN-4-one have been reported to modulate inflammatory pathways. For example, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a study tested the antimicrobial efficacy of various derivatives of tridecane compounds against common pathogens. The results indicated that 9-butyl derivatives significantly inhibited growth at concentrations as low as 50 µg/mL, showcasing their potential as natural preservatives in food applications.

Study 2: Antioxidant Activity Assessment

A comparative analysis was conducted to evaluate the antioxidant activities of several hydroxy-lactones. The study utilized DPPH and ABTS radical scavenging assays, revealing that the compound exhibited a scavenging ability comparable to standard antioxidants like ascorbic acid .

Research Findings

Recent investigations into the biological activity of this compound reveal promising avenues for therapeutic applications:

- Mechanism of Action : It is hypothesized that the hydroxyl group plays a crucial role in mediating interactions with cellular receptors or enzymes.

- Synergistic Effects : When combined with other bioactive compounds, there may be enhanced efficacy against specific targets, suggesting potential for combination therapies.

- Safety Profile : Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses.

Q & A

Q. How can researchers optimize reaction yields for novel derivatives of 9-Butyl-9-hydroxy-6-methyltridec-6-EN-4-one?

- Methodological Answer : Apply design of experiments (DoE) methodologies, varying parameters like temperature, solvent polarity, and catalyst ratio. Use response surface modeling (e.g., Box-Behnken design) to identify optimal conditions. Confirm scalability via pilot-scale reactions (1–10 mmol) with real-time reaction monitoring (e.g., in-situ IR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.